Diphenylzinc

描述

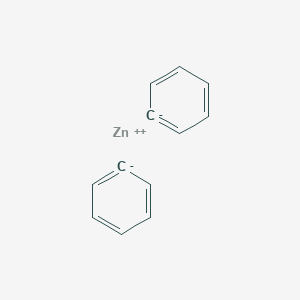

Structure

2D Structure

属性

CAS 编号 |

1078-58-6 |

|---|---|

分子式 |

C12H10Zn |

分子量 |

219.6 g/mol |

IUPAC 名称 |

zinc benzene |

InChI |

InChI=1S/2C6H5.Zn/c2*1-2-4-6-5-3-1;/h2*1-5H; |

InChI 键 |

MKRVHLWAVKJBFN-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Zn+2] |

Pictograms |

Flammable |

同义词 |

diphenylzinc |

产品来源 |

United States |

Structural Characterization and Coordination Chemistry of Diphenylzinc Complexes

Coordination Sphere of Zinc in Diphenylzinc Derivatives

The coordination chemistry of zinc(II) is largely dictated by electrostatic and steric interactions rather than ligand field effects, due to its filled d¹⁰ electronic configuration. wikipedia.org Consequently, organozinc compounds like this compound typically adopt two- or three-coordinate geometries, reflecting the strongly donating character of the carbanionic ligands. wikipedia.org The zinc atom in diorganozinc compounds (R₂Zn) is electron-deficient and acts as a Lewis acid, readily forming coordination complexes with donor ligands.

The tendency of this compound to form coordination complexes is significantly influenced by the nature of the ligands attached. The phenyl group, being more electron-withdrawing than alkyl groups like butyl, enhances the Lewis acidity of the zinc center. uu.nl This increased electron affinity of the zinc atom's vacant orbitals leads to the formation of more stable coordination complexes compared to dialkylzincs. uu.nl

The geometry of the resulting complex is further determined by the specific properties of the coordinating ligand:

Steric Hindrance: Bulky ligands can prevent the formation of certain geometries, favoring lower coordination numbers. tutorchase.com

Chelate Effect: Bidentate or multidentate ligands form more stable complexes than multiple monodentate ligands, influencing the resulting structure. tutorchase.com

Electronic Properties: The ability of ligands to act as pi-donors or pi-acceptors can stabilize specific coordination geometries. tutorchase.com For instance, introducing electron-withdrawing fluorine atoms to a chiral binaphthyl ligand used in conjunction with this compound has been shown to improve enantioselectivity in catalytic reactions, demonstrating a direct electronic effect on the complex's reactivity. researchgate.net

This compound readily forms stable, well-defined coordination complexes with a variety of neutral donor ligands containing oxygen, nitrogen, phosphorus, or arsenic atoms. uu.nl Unlike dialkylzincs, which may form thermally unstable complexes or fail to complex altogether with certain ligands like triphenylphosphine (B44618), this compound forms stable adducts. uu.nl

Crystal structures of complexes between this compound and simple ethers, such as glyme (1,2-dimethoxyethane) and diglyme, have been characterized. lscollege.ac.in For example, the complex with glyme, Ph₂Zn·glyme, features a zinc atom coordinated to the two phenyl groups and the two oxygen atoms of the bidentate ether ligand, resulting in a distorted tetrahedral geometry. Similarly, complexes with nitrogen-containing chelating ligands like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) have been synthesized and structurally characterized. rsc.org

| Ligand | Complex Type | Coordination Geometry at Zinc | Reference |

|---|---|---|---|

| Ethylene glycol dimethyl ether (glyme) | 1:1 Adduct | Distorted Tetrahedral | lscollege.ac.inuu.nl |

| Triphenylphosphine | 2:1 (Zn:Ligand) Adduct | - | uu.nl |

| o-Phenylenebis(dimethylarsine) | - | - | uu.nl |

| N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA) | Adduct with a lithiated amido ligand | Distorted Tetrahedral | rsc.org |

Structural Analysis of Organozincate Complexes Involving Phenyl Groups

Organozincates are ionic complexes where the number of organic groups directly bonded to the zinc atom exceeds the metal's +2 valence state, resulting in a net negative charge on the zinc-containing species. uu.nlwikipedia.org These complexes are typically categorized as ate complexes, such as [R₃Zn]⁻ and [R₄Zn]²⁻. uu.nl Structural investigations have confirmed the existence of two primary types of organozincates: those containing a three-coordinate [R₃Zn]⁻ fragment and "highly coordinated" zincates featuring a tetrahedrally coordinated [R₄Zn]²⁻ dianionic fragment. uu.nl

The synthesis of phenyl-containing zincates often involves the reaction of this compound with an organolithium or other alkali metal reagent. For example, the reaction of this compound with phenyllithium (B1222949) in the presence of a chelating ligand like THF or PMDETA can yield zincate complexes.

A well-characterized example is the synthesis of [(THF)₃Li(μ-dpa)ZnPh₂], formed by the deprotonation of 2,2′-dipyridylamine (dpaH) with n-butyllithium followed by the addition of this compound in THF. rsc.org Single-crystal X-ray diffraction of this complex revealed a structure where the dpa⁻ anion bridges between the lithium and zinc centers. The zinc atom is in a distorted tetrahedral environment, coordinated to the two phenyl groups and a nitrogen atom from the dpa⁻ ligand. rsc.org The C-Zn-C angle in this complex is approximately 137.17°. rsc.org A similar complex, [(PMDETA)Li(μ-dpa)ZnPh₂], was synthesized using PMDETA as the chelating ligand for the lithium cation. rsc.org

| Complex | Coordination at Zn | C-Zn-C Angle (°) | Reference |

|---|---|---|---|

| [(THF)₃Li(μ-dpa)ZnPh₂] | Distorted Tetrahedral | 137.17(8) | rsc.org |

| [(PMDETA)Li(μ-dpa)ZnPh₂] | Distorted Tetrahedral | - | rsc.org |

| [(dpaZnPh)₃] (trimer) | Distorted Tetrahedral | - | rsc.org |

Mixed amido-organozincates, which contain both an amide and an organic group attached to the zinc center, are a significant class of zincates. These can be synthesized by reacting this compound with a deprotonated amine. The formation of [(THF)₃Li(μ-dpa)ZnPh₂] is a prime example of an amidozincate synthesis. rsc.org These amido-zincates are powerful bases and can participate in various chemical transformations. rsc.org

The generation of hydridozincates, which contain a zinc-hydrogen bond, from this compound precursors is more complex. One explored route is the formal metathesis of amido-organozincates with borane (B79455) reagents. rsc.org Studies have shown that reacting the amidozincate complex 1 ([(THF)₃Li(μ-dpa)ZnPh₂]) with pinacolborane (HBPin) can lead to a Zn-C/H-B exchange. rsc.org This process is a potential pathway to forming a hydride-containing amido-zincate, which can act as a hydride donor. rsc.orgresearchgate.net Another method involves the reaction of this compound with strong hydride reagents like lithium tetrahydroaluminate, which can yield zinc hydride. researchgate.net

Spectroscopic Techniques for this compound Characterization

The elucidation of the structural and coordination properties of this compound and its complexes relies heavily on a combination of powerful spectroscopic and analytical techniques. These methods provide critical insights into the molecular geometry, bonding characteristics, and electronic environment of the zinc center.

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing the structure of this compound complexes in solution. Proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm the presence and environment of the phenyl groups and any coordinated ligands. wiley-vch.deresearchgate.netrsc.org The chemical shifts of the protons and carbons in the phenyl rings, as well as in the ligand framework, can indicate the formation of a complex and provide information about the electronic effects of coordination. researchgate.netresearchgate.net For instance, in the catalytic addition of this compound to aldehydes, ¹H and ¹³C NMR data are used to characterize the resulting zinc alkoxide products. wiley-vch.de

While ¹H and ¹³C NMR are invaluable, they provide indirect information about the zinc center. Direct probing of the metal nucleus is possible through ⁶⁷Zn NMR spectroscopy. However, this technique has not played a significant role in the characterization of organozinc compounds. uu.nl This is due to the properties of the only naturally occurring zinc isotope with a nuclear magnetic moment, ⁶⁷Zn, which has a low natural abundance (4.11%) and a nuclear spin of 5/2, leading to broad signals and low sensitivity. uu.nl

More advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between different nuclei within a complex, aiding in the complete structural assignment of intricate this compound adducts in solution. rsc.org For example, ¹H-¹³C{¹H} HMBC NMR was used to help characterize a di-zinc phenyl complex, although quaternary carbon resonances were too weak to be observed directly. d-nb.info No-Deuterium (No-D) NMR spectroscopy has also been utilized to analyze reaction solutions containing this compound. researchgate.net

| Compound/Adduct | Solvent | Technique | Observed Chemical Shifts (δ ppm) | Reference |

|---|---|---|---|---|

| (R)-1-Phenyl-1-pentanol (product of this compound addition) | CDCl₃ | ¹H NMR (300 MHz) | 7.269-7.356 (m, 5H, Ar-H), 4.671 (m, 1H, CH-OH), 1.717-1.813 (m, 2H), 1.258-1.394 (m, 4H), 0.889 (m, 3H) | wiley-vch.de |

| (R)-1-Phenyl-1-pentanol (product of this compound addition) | CDCl₃ | ¹³C NMR (75 MHz) | 145.15, 128.67, 127.73, 126.13, 74.96, 39.06, 28.22, 22.85, 14.27 | wiley-vch.de |

| 3-phenyl-cyclohex-2-enone addition product | CDCl₃ | ¹H NMR (500 MHz) | 1.10 (s, 3H), 1.11 (s, 3H), 1.40–1.44 (m, 1H), 1.52–1.57 (m, 4H), 2.00–2.04 (m, 2H), 5.51 (s, 1H), 7.26–7.29 (m, 1H), 7.36–7.39 (m, 2H), 7.46–7.48 (m, 2H) | nih.gov |

| 3-phenyl-cyclohex-2-enone addition product | CDCl₃ | ¹³C NMR (125 MHz) | 14.5, 29.5, 30.0, 32.0, 33.9, 38.7, 76.1, 126.3, 127.1, 128.4, 134.3, 138.1, 146.7 | nih.gov |

| [Ph₂Zn(h¹-TEMPO)]·TEMPO | Toluene (B28343) | ¹H NMR | Signals observed, confirming product formation. | rsc.org |

X-ray Crystallography as a Tool for Structural Elucidation

The coordination environment of the zinc atom in this compound is highly adaptable and readily expands upon interaction with donor ligands. The majority of structurally characterized organozinc compounds feature a 4-coordinate zinc center. uu.nl The complexation of this compound with various ligands has led to the isolation and crystallographic characterization of numerous adducts, revealing diverse coordination geometries. researchgate.netresearchgate.net

For example, the slow atmospheric oxidation of this compound in diethyl ether yields di-[mu]-phenoxido-bis[(diethyl ether)phenylzinc(II)], a dinuclear complex where each zinc atom has a distorted tetrahedral coordination geometry. iucr.orgnih.gov Similarly, adducts with crown ethers, such as this compound-2-bromo-1,3-xylyl 15-crown-4, show the zinc atom tetrahedrally surrounded by two phenyl groups and two oxygen atoms from the crown ether. researchgate.netresearchgate.net The adduct formed with the bidentate thioether S(CH₂)₄ also features a dimeric structure with bridging phenyl groups. rsc.org In some cases, pentacoordinate diorganozinc compounds have been identified, such as the complex formed with diethyleneglycol dimethyl ether (diglyme). researchgate.net

| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |

|---|---|---|---|---|---|

| Dimeric this compound | [Ph₂Zn]₂ | Triclinic | P1 | a = 9.956(1) Å, b = 10.024(2) Å, c = 12.011(2) Å, α = 113.74(2)°, β = 108.79(1)°, γ = 97.68(2)° | researchgate.net |

| di-[mu]-phenoxido-bis[(diethyl ether)phenylzinc(II)] | [Zn₂(C₆H₅)₂(C₆H₅O)₂(C₄H₁₀O)₂] | Monoclinic | P2₁/n | a = 9.1709(3) Å, b = 11.2016(4) Å, c = 14.5057(6) Å, β = 93.300(2)° | iucr.org |

| This compound-2-bromo-1,3-xylyl 15-crown-4 | Not specified | Monoclinic | P2₁/n | a = 9.800(1) Å, b = 12.887(1) Å, c = 19.671(2) Å, β = 95.66(1)° | researchgate.netresearchgate.net |

| This compound-2-bromo-1,3-xylyl 18-crown-5 | Not specified | Monoclinic | P2₁/n | a = 9.368(1) Å, b = 10.975(1) Å, c = 27.051(2) Å, β = 97.48(2)° | researchgate.netresearchgate.net |

| This compound-1,3-xylyl 18-crown-5 | Not specified | Monoclinic | P2₁/n | a = 14.775(3) Å, b = 18.252(3) Å, c = 20.082(1) Å, β = 103.29(1)° | researchgate.netresearchgate.net |

Reactivity Profiles and Mechanistic Elucidation of Diphenylzinc in Organic Transformations

Fundamental Reactivity Patterns of the Zinc-Phenyl Bond

The reactivity of diphenylzinc, an organozinc compound with the formula Zn(C₆H₅)₂, is fundamentally dictated by the nature of the carbon-zinc bond. This bond is polar covalent, with the carbon atom bearing a partial negative charge, rendering it nucleophilic and basic. In the solid state, solvent-free this compound exists as a dimer, with phenyl groups bridging the two zinc atoms. wikipedia.org This structure can influence its reactivity compared to the monomeric or solvated forms typically present in solution. The reactions of the zinc-phenyl bond are diverse, ranging from oxidation by air to participation in dynamic ligand exchange equilibria.

Organozinc compounds, including this compound, are known for their sensitivity to air and protic solvents. wikipedia.org The zinc-phenyl bond is susceptible to oxidation, a reaction that can occur upon exposure to the atmosphere. A study on the slow atmospheric oxidation of this compound in a diethyl ether solution revealed the formation of di-μ-phenoxido-bis[(diethyl ether)phenylzinc(II)], a dinuclear zinc compound. In this structure, the phenyl group has been converted to a phenoxide ligand that bridges two zinc centers. This transformation demonstrates the cleavage of the Zn-C bond and the formation of a more stable Zn-O bond, a characteristic oxidative reactivity pathway.

Beyond incidental oxidation, the reactivity of the zinc-alkyl/aryl bond can be harnessed for the deliberate synthesis of zinc alkoxides. The reaction between a dialkylzinc compound and an alcohol provides a pathway to these structures. For instance, dialkylzincs react with alkoxy alcohols to produce organic solvent-soluble zinc alkoxy alkoxides. This type of reaction involves the protonolysis of the Zn-C bond by the acidic proton of the alcohol's hydroxyl group, leading to the formation of a zinc-alkoxide bond and the release of an alkane (or in the case of this compound, benzene). This process underscores the basicity of the phenyl ligand and the thermodynamic favorability of the resulting zinc-oxygen bond.

In solution, organozinc species are subject to dynamic equilibria that involve the exchange of ligands around the zinc center. A key equilibrium for organozinc halides is the Schlenk equilibrium, which describes the disproportionation of a mono-organozinc halide into a di-organozinc species and a zinc halide salt. libretexts.orgwikipedia.org

For phenylzinc species, this equilibrium would involve phenylzinc halides, this compound, and zinc(II) halides. The position of this equilibrium is significantly influenced by the solvent and the presence of other coordinating species. wikipedia.org The addition of strong Lewis bases or specific agents can shift the equilibrium. For example, the addition of methylaluminoxane (B55162) (MAO) to solutions of organozinc halides has been shown to promote the formation of the diorganozinc species by sequestering the zinc halide. nih.govmaynoothuniversity.ie

This equilibrium represents a fundamental ligand scrambling process. If a solution contains both this compound (Ph₂Zn) and a zinc halide like ZnCl₂, the Schlenk equilibrium will establish, leading to the formation of the mixed species, phenylzinc chloride (PhZnCl). Conversely, a solution of pure PhZnCl will contain equilibrium concentrations of Ph₂Zn and ZnCl₂. This exchange allows for the facile redistribution of phenyl groups and halide ligands among zinc centers, a process central to the reactivity and preparation of these reagents. libretexts.org

Catalytic Applications in Carbon-Carbon Bond Formation

This compound serves as a valuable reagent in modern organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. Its moderate reactivity, compared to more aggressive organolithium or Grignard reagents, imparts a high degree of functional group tolerance, allowing for its use in the synthesis of complex molecules. researchgate.net It acts as a nucleophilic source of a phenyl group, which can be transferred to an organic electrophile in the presence of a suitable palladium or nickel catalyst.

This compound is a key participant in several named cross-coupling reactions designed for the formation of C-C bonds. In these transformations, a palladium or nickel catalyst facilitates the reaction between the organozinc nucleophile (this compound) and an organic halide or triflate electrophile. The general process involves three key steps: oxidative addition of the organic halide to the low-valent metal catalyst, transmetalation of the phenyl group from zinc to the metal center, and reductive elimination to form the new C-C bond and regenerate the catalyst.

The Negishi cross-coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. libretexts.org this compound can be employed as the organozinc component to introduce a phenyl group. The reaction is noted for its broad scope, coupling sp², sp³, and sp carbon centers, and its tolerance of a wide array of functional groups. libretexts.org

The choice of catalyst is crucial for achieving high yields and turnover numbers. Palladium catalysts, such as those bearing phosphine (B1218219) ligands like triphenylphosphine (B44618) or more specialized N-heterocyclic carbene (NHC) ligands (e.g., in PEPPSI-type precatalysts), are commonly used and generally offer high functional group tolerance. wikipedia.orglibretexts.org Nickel catalysts, which can be more cost-effective, are also effective, particularly for coupling with aryl chlorides. libretexts.org

| Catalyst System | Electrophile (R-X) | Nucleophile | Product (R-R') | Notes |

|---|---|---|---|---|

| Pd(PPh₃)₄ or Ni(PPh₃)₄ | Aryl Halide (e.g., Iodobenzene) | This compound | Biphenyl | A classic example of sp²-sp² coupling. libretexts.org |

| Pd-PEPPSI-IPent | Heteroaryl Halide | This compound | Phenyl-substituted heterocycle | Effective for coupling with electron-rich or -poor heterocycles. wikipedia.org |

| Ni(acac)₂ / (i-Bu)₂AlH / PPh₃ | Aryl Halide | This compound | Biaryl | In situ generation of the active Ni(0) catalyst. libretexts.org |

| Pd₂(dba)₃ / XPhos | Aryl Chloride | This compound | Biaryl | Utilizes a bulky electron-rich ligand to facilitate oxidative addition. |

The Fukuyama coupling is a palladium-catalyzed reaction that forms a ketone from the reaction of a thioester with an organozinc reagent. nih.govnih.gov This reaction is highly valued for its exceptional chemoselectivity and mild conditions. nih.gov this compound can be used as the organozinc nucleophile to synthesize aryl ketones.

A key advantage of the Fukuyama coupling is its tolerance of sensitive functional groups that might react with more potent organometallic reagents. Functional groups such as esters, aldehydes, and even other ketones in the substrate are often left intact. wikipedia.org The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition of the thioester to the palladium(0) catalyst, followed by transmetalation with this compound and subsequent reductive elimination to yield the ketone product. nih.gov

| Catalyst System | Thioester (R-COSR') | Nucleophile | Product (R-COR'') | Notes |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Ethyl thiobenzoate | This compound | Benzophenone | Standard conditions for ketone synthesis. nih.gov |

| PdCl₂(PPh₃)₂ | Aliphatic Thioester | This compound | Alkyl Phenyl Ketone | Applicable to a wide range of thioesters. nih.gov |

| Ni(acac)₂ | Aromatic Thioester | This compound | Diaryl Ketone | Nickel catalysts can also be effective for this transformation. nih.gov |

| Pd/C | Functionalized Thioester | This compound | Multifunctional Ketone | Heterogeneous catalysts can be used, simplifying product purification. researchgate.net |

Conjugate Addition Reactions Utilizing this compound

This compound is a potent nucleophile in conjugate addition reactions, where it adds to the β-carbon of an α,β-unsaturated compound. This reactivity has been harnessed in both direct Michael 1,4-additions and, more significantly, in transition metal-catalyzed asymmetric variants that allow for the stereoselective formation of new carbon-carbon bonds.

Michael 1,4-Additions to Unsaturated Systems

The Michael reaction, a cornerstone of carbon-carbon bond formation, readily accommodates this compound as a Michael donor. This 1,4-addition occurs with a range of Michael acceptors, including α,β-unsaturated ketones, esters, nitriles, and nitroalkenes. The driving force for this reaction is the formation of a thermodynamically stable enolate intermediate.

While the uncatalyzed Michael addition of this compound to α,β-unsaturated systems is feasible, the reactivity can be sluggish. However, the reaction proceeds effectively with various substrates. For instance, the addition of arylzinc halides, which can be conceptually extended to this compound, to non-enolizable unsaturated ketones has been shown to proceed in good yields. The reaction's success is often dependent on the nature of the solvent and the specific substituents on the unsaturated system. The general applicability of the Michael addition allows for the introduction of a phenyl group at the β-position of a wide array of carbonyl-containing compounds and their derivatives, providing a direct route to more complex molecular architectures.

Transition Metal-Catalyzed Asymmetric Conjugate Additions

To overcome the limitations of the uncatalyzed reaction and to control the stereochemistry of the newly formed chiral center, transition metal catalysis has been extensively explored in the conjugate addition of this compound. Various transition metals, in conjunction with chiral ligands, have been shown to effectively catalyze this transformation with high enantioselectivity.

Titanium-Catalyzed Additions: A notable example involves the use of a titanium catalyst derived from a bis(sulfonamide) diol ligand for the asymmetric addition of phenyl groups to cyclic α,β-unsaturated ketones. organic-chemistry.orgnih.gov This system has demonstrated good to excellent enantioselectivities for enones bearing alkyl substituents at the 2-position. organic-chemistry.orgnih.gov Furthermore, exceptional enantioselectivities have been achieved in the phenylation of cyclic enones with 2-iodo and 2-bromo substituents, highlighting the versatility of this catalytic system. organic-chemistry.orgnih.gov

| Entry | Substrate | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | 2-Methyl-2-cyclopentenone | 60 | 84 |

| 2 | 2-Pentyl-2-cyclopentenone | 74 | 97 |

| 3 | 2-Bromo-2-cyclohexenone | 66 | 94 |

| 4 | 2-Iodo-2-cyclohexenone | 77 | 93 |

Rhodium-Catalyzed Additions: Rhodium complexes have also emerged as effective catalysts for the asymmetric conjugate addition of organozinc reagents. While much of the work has focused on arylboronic acids, rhodium has been shown to catalyze the asymmetric 1,6-addition of arylzinc reagents, including by extension this compound, to dienones. This demonstrates the potential of rhodium catalysis to control regioselectivity in extended conjugated systems.

Palladium-Catalyzed Additions: Palladium catalysis offers a robust and cost-effective alternative to rhodium. While direct palladium-catalyzed conjugate additions of this compound are less common, the field has seen significant advances in the use of palladium complexes with chiral ligands for the addition of arylboronic acids to enones. nih.gov These systems exhibit remarkable tolerance to air and moisture, making them operationally simple. The principles and ligand designs from these studies provide a strong foundation for the development of palladium-catalyzed this compound additions.

Nucleophilic Addition to Carbonyl Compounds

This compound also functions as a nucleophile in the 1,2-addition to carbonyl compounds, most notably aldehydes. This reaction provides a direct route to chiral diarylcarbinols, which are important structural motifs in many biologically active molecules and chiral ligands.

Asymmetric Addition of this compound to Aldehydes

The development of catalytic asymmetric methods for the addition of this compound to aldehydes has been a significant area of research. The primary challenge lies in controlling the enantioselectivity of the reaction, as the uncatalyzed background reaction can lead to the formation of a racemic product.

A major breakthrough in this area came with the use of chiral ligands based on the 1,1'-bi-2-naphthol (B31242) (BINOL) scaffold. These ligands, in combination with a metal center, create a chiral environment that directs the addition of the phenyl group to one face of the aldehyde.

BINOL Derivatives: Modified BINOL ligands, such as 3,3'-disubstituted BINOLs, have been shown to be highly effective catalysts for the asymmetric this compound addition to a wide range of aldehydes, including aliphatic, aromatic, and α,β-unsaturated aldehydes. acs.orgacs.org The substituents at the 3 and 3' positions of the BINOL core play a crucial role in fine-tuning the steric and electronic properties of the catalyst, thereby influencing its enantioselectivity. acs.org The introduction of electron-withdrawing groups on the BINOL framework can enhance the Lewis acidity of the active catalyst, leading to improved catalytic activity and enantioselectivity. acs.org

H8-BINOL Derivatives: Further improvements in enantioselectivity have been achieved with the use of partially hydrogenated BINOL (H8-BINOL) derivatives. organic-chemistry.orgacs.orgnih.gov A notable example is a readily available H8-BINOL derivative that catalyzes the highly enantioselective addition of this compound to both aliphatic and aromatic aldehydes without the need for additives like diethylzinc (B1219324). organic-chemistry.org This catalyst has shown particularly high enantioselectivity for linear aliphatic aldehydes, which were previously challenging substrates. organic-chemistry.org NMR studies have suggested that the active catalyst is a monomeric H8-BINOL complex. organic-chemistry.org

| Entry | Aldehyde | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Benzaldehyde (B42025) | 95 | 96 |

| 2 | p-Tolualdehyde | 97 | 95 |

| 3 | o-Tolualdehyde | 92 | 98 |

| 4 | Hexanal | 85 | 92 |

| 5 | Cyclohexanecarboxaldehyde | 75 | 89 |

Understanding the mechanism of these asymmetric additions is crucial for the rational design of more efficient and selective catalysts. Kinetic studies and the observation of nonlinear effects (NLEs) have provided valuable insights into the nature of the catalytic species.

A proposed mechanism for the this compound addition catalyzed by a modified BINOL ligand involves the formation of a bimetallic zinc complex. acs.org In this model, one zinc atom coordinates to the BINOL ligand and the aldehyde, while the other zinc atom is associated with the this compound reagent. The phenyl transfer then occurs within this organized transition state. acs.org

The observation of a positive nonlinear effect, where the enantiomeric excess of the product is higher than the enantiomeric excess of the chiral ligand, suggests the involvement of dimeric or higher-order catalytic species. acs.orgresearchgate.net This phenomenon is often attributed to the formation of a more stable and less reactive heterochiral dimer (formed from both enantiomers of the ligand) and a more reactive and catalytically dominant homochiral dimer. This disparity in reactivity between the diastereomeric catalytic complexes leads to an amplification of the enantioselectivity. Such studies indicate that the kinetics of the reaction are controlled by the relative concentrations and reactivities of these different catalytic species. wikipedia.org

Asymmetric Addition of this compound to Ketones

The catalytic asymmetric addition of organometallic reagents to ketones is a fundamental process in organic synthesis for creating chiral tertiary alcohols. While the addition of dialkylzinc reagents to aldehydes has been extensively studied and optimized, the corresponding phenylation of ketones using this compound has presented greater challenges. pnas.orgnih.gov The lower reactivity of ketones compared to aldehydes and the increased steric hindrance around the carbonyl group necessitate the development of highly active and selective catalytic systems.

Early efforts in the catalytic asymmetric phenylation of ketones yielded moderate success. A pioneering study utilized (+)-3-exo-(dimethylamino)isoborneol [(+)-DAIB] as a chiral ligand for the addition of this compound to ketones. pnas.org It was discovered that the addition of methanol (B129727) to the reaction mixture formed a mixed alkoxy phenyl zinc reagent, which significantly increased both the reaction yield and enantioselectivity. pnas.orgnih.gov Under these modified conditions, substituted propiophenones achieved enantiomeric excesses (ee) up to 86–91%. nih.gov

A significant advancement in this area came with the development of a titanium-based catalyst system employing a bis(sulfonamide) diol ligand. pnas.orgnih.gov This system, originally developed for alkyl additions, proved highly effective for the enantioselective phenylation of both acyclic and cyclic ketones with this compound. pnas.orgpnas.org The typical reaction conditions involve combining a toluene (B28343) solution of this compound with the ligand and titanium tetraisopropoxide before adding the ketone substrate. pnas.org Reactions generally proceed to completion at room temperature within 6–24 hours. pnas.org Propiophenone and acetophenone (B1666503) derivatives were identified as excellent substrates for this catalyst, generating products with high enantioselectivities of 88–92% and 95–96%, respectively. pnas.org Other catalytic systems, such as those based on chiral zinc complexes of salen ligands, have also been explored, showing high efficiencies for the phenyl transfer from organozinc reagents to aromatic aldehydes and acetophenones. organic-chemistry.org

The stereochemical outcome of the asymmetric addition of this compound to ketones is highly dependent on the substrate structure and the catalytic system employed. Using the titanium-bis(sulfonamide) diol catalyst, excellent enantioselectivities have been achieved for a range of ketones. pnas.org

However, the reaction is sensitive to the substrate's electronic and steric properties. For instance, the asymmetric phenylation of 2-cyclohexenone using this catalyst resulted in a nearly racemic product. nih.gov This low selectivity is attributed to the similar steric environments of the lone pairs on the carbonyl oxygen, which leads to non-selective binding to the chiral titanium center. nih.gov

In contrast, introducing a substituent at the 2-position of cyclic enones dramatically improves the enantioselectivity. pnas.orgpnas.org This is demonstrated by the reaction with 2,4,4-trimethyl-2-cyclohexenone, which affords the corresponding allylic alcohol in excellent yield and high enantioselectivity. pnas.org Good to excellent enantioselectivities (71–97% ee) are consistently obtained with cyclic enones that have alkyl substituents at the 2-position. nih.govnih.gov Furthermore, cyclopentenone derivatives, such as 2-methyl-2-cyclopentenone and 2-pentyl-2-cyclopentenone, also serve as good substrates, yielding products with 84% and 97% ee, respectively. pnas.org

| Ketone Substrate | Catalytic System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Propiophenone derivatives | Ti(Oi-Pr)4 / bis(sulfonamide) diol | - | 88–92 | pnas.org |

| Acetophenone derivatives | Ti(Oi-Pr)4 / bis(sulfonamide) diol | - | 95–96 | pnas.org |

| 2-Cyclohexenone | Ti(Oi-Pr)4 / bis(sulfonamide) diol | High | ~0 | nih.gov |

| 2,4,4-Trimethyl-2-cyclohexenone | Ti(Oi-Pr)4 / bis(sulfonamide) diol | Excellent | High | pnas.org |

| 2-Methyl-2-cyclopentenone | Ti(Oi-Pr)4 / bis(sulfonamide) diol | 60 | 84 | pnas.org |

| 2-Pentyl-2-cyclopentenone | Ti(Oi-Pr)4 / bis(sulfonamide) diol | 74 | 97 | pnas.org |

Functional Group Tolerance and Substrate Scope in Asymmetric Additions

The scope of the asymmetric addition of this compound extends to various ketone structures, though with some limitations. The titanium-catalyzed system has demonstrated broad applicability for cyclic α,β-unsaturated ketones, particularly those with substitution at the α-position to the carbonyl group. nih.gov

A key feature of this methodology is its tolerance for halogen substituents. Cyclic enones bearing a 2-iodo or 2-bromo substituent react with excellent enantioselectivities and good yields. pnas.orgnih.gov This is synthetically valuable as the resulting vinyl halides can be further functionalized through cross-coupling reactions. nih.gov

The substrate scope includes five-, six-, and seven-membered cyclic enones. pnas.org For example, a benzocycloheptenone derivative provided the phenylated product in 94% yield and 84% ee. pnas.org Acyclic ketones such as cyclohexyl methyl ketone and 3-methyl-2-butanone (B44728) are also suitable substrates, affording the tertiary alcohol products with 87% and 75% enantioselectivity, respectively. nih.gov While the method is robust for many substituted ketones, challenges remain for less reactive or sterically hindered substrates, and the development of more generally applicable catalysts is an ongoing area of research. nih.gov

| Substrate Class | Specific Example | Key Feature | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Acyclic Ketones | Cyclohexyl methyl ketone | Alkyl-substituted | 87 | nih.gov |

| Acyclic Ketones | 3-Methyl-2-butanone | Alkyl-substituted | 75 | nih.gov |

| Cyclic Enones (6-membered) | 2-Iodo-2-cyclohexenone | Halogen-substituted | Excellent | pnas.orgnih.gov |

| Cyclic Enones (6-membered) | 2-Bromo-2-cyclohexenone | Halogen-substituted | Excellent | pnas.orgnih.gov |

| Cyclic Enones (5-membered) | 2-Pentyl-2-cyclopentenone | Alkyl-substituted | 97 | pnas.org |

| Cyclic Enones (7-membered) | Benzocycloheptenone derivative | Fused ring system | 84 | pnas.org |

Polymerization Chemistry Initiated or Catalyzed by this compound

Organozinc compounds, including this compound, are utilized in polymerization chemistry, particularly for the ring-opening polymerization (ROP) of cyclic esters. researchgate.net These reagents can act as initiators or catalysts, often proceeding through a coordination-insertion mechanism to produce biodegradable polymers like polyesters. nih.gov

Ring-Opening Polymerization Initiated by this compound

This compound has been reported as an effective initiator for the ring-opening polymerization of ε-caprolactone (ε-CL). researchgate.net The polymerization process is influenced by factors such as reaction temperature and the molar ratio of monomer to initiator. The general mechanism for ROP initiated by metal alkoxides involves the coordination of the cyclic monomer to the Lewis acidic zinc center. nih.gov This coordination activates the carbonyl group of the lactone, making it more susceptible to nucleophilic attack, which leads to the cleavage of the acyl-oxygen bond and insertion of the monomer into the zinc-alkoxide bond. nih.gov

While this compound itself can initiate polymerization, related zinc complexes have been extensively studied to control polymer stereochemistry and molecular weight. mdpi.com For example, the frustrated Lewis pair of Zn(C6F5)2 and a bulky organic superbase demonstrates high activity in the ROP of lactide. rsc.org Similarly, zinc complexes supported by various ligands are effective catalysts for the ROP of both ε-caprolactone and lactides, highlighting the versatility of zinc-based systems in producing well-defined aliphatic polyesters. mdpi.comnih.gov

Copolymerization Studies Involving this compound

This compound has also been employed in initiator systems for copolymerization. Combined systems that include this compound, a metallocene, and methylaluminoxane (MAO) have been used to initiate the polymerization and copolymerization of styrene. researchgate.net

The broader family of zinc complexes is highly active in various copolymerization reactions. Zinc-based catalysts are particularly effective in the ring-opening copolymerization (ROCOP) of epoxides with carbon dioxide (CO2) or cyclic anhydrides to produce polycarbonates and polyesters. mdpi.comnih.gov For instance, nano-sized zinc glutarate can selectively catalyze the ROCOP of phthalic anhydride (B1165640) with propylene (B89431) oxide, followed by the ROP of lactide, to form block copolymers. nih.gov Pincer zinc complexes have been shown to effectively catalyze the random copolymerization of L-lactide and ε-caprolactone, with the thermal properties of the resulting copolymers being strongly dependent on their composition. nih.gov These studies underscore the potential of zinc-based systems, including those derived from or related to this compound, to mediate complex polymer syntheses.

Computational and Theoretical Investigations of Diphenylzinc Reactivity

Electronic Structure and Bonding Characteristics of Diphenylzinc Species

The reactivity of this compound is fundamentally governed by its electronic structure and the nature of its chemical bonds. While dialkylzinc compounds typically exist as linear monomers in solution, this compound presents a more complex structural landscape. In the solid state, X-ray crystallography has revealed that this compound exists as a dimer, [PhZn(μ-Ph)₂ZnPh], featuring two zinc atoms bridged by two phenyl groups. uu.nl This dimeric structure, involving electron-deficient multi-center bonding, is noteworthy as such motifs were historically considered rare for organozinc compounds compared to organolithium or organoaluminum species. uu.nl In apolar solvents, however, it is understood to exist as a discrete monomer. uu.nl

The zinc center in diorganozinc compounds has a completely filled 3d shell, meaning it primarily utilizes its 4s and 4p orbitals for bonding. uu.nl This results in a relatively covalent, yet highly polar, carbon-zinc bond. Computational studies on related organozinc complexes provide a deeper understanding of this bonding. For instance, Density Functional Theory (DFT) calculations on di-zinc–aryl complexes have shown that the nature of the aryl group significantly influences the Zn-C bond characteristics. In one study, the Zn-C bond in a di-zinc-bis(phenyl) complex was found to be 2.016(1) Å, which is shorter and stronger than the 2.049(1) Å bond in an analogous complex with electron-withdrawing pentafluorophenyl groups. nih.gov This observation highlights the sensitivity of the Zn-C bond's electronic properties to substituent effects, a key factor in its reactivity. nih.gov

Natural Bond Orbital (NBO) and Fragment Molecular Orbital Analysis (FMOA) on related zincocene compounds further illuminate the bonding in organozinc species. For example, NBO analysis on decamethyldizincocene, a compound that can be formed using this compound as a precursor, indicates that sigma bonding between the zinc atoms primarily involves the 4s orbitals. wikipedia.orgchemeurope.com While this compound itself lacks a direct Zn-Zn bond, the principles of orbital engagement in bonding are transferable. The Zn-C bond in this compound involves the interaction of a phenyl sp² hybrid orbital with a hybrid orbital on the zinc atom, leading to a stable but reactive species capable of acting as a potent nucleophile in various chemical transformations.

Table 1: Comparison of Calculated Zn-C Bond Lengths in Organozinc Complexes

| Compound | Zn-C Bond Length (Å) | Computational Method | Reference |

|---|---|---|---|

| [LZn₂Ph₂] | 2.016(1) | DFT | nih.gov |

| [LZn₂(C₆F₅)₂] | 2.049(1) | DFT | nih.gov |

| (PNP)Rh(Ph)(ZnPh) | 2.059(3) | DFT | osti.gov |

Note: [LZn₂Ph₂] and [LZn₂(C₆F₅)₂] are complex di-zinc species where L is a diphenol tetraamine (B13775644) macrocyclic ligand.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is a powerful approach for mapping the potential energy surfaces of reactions involving this compound. These calculations allow for the identification of intermediates and, crucially, the characterization of transition states, which are the energetic bottlenecks of a reaction.

DFT calculations have been successfully employed to determine the energy barriers and elucidate the geometries of transition states in this compound reactions. A notable example is the theoretical study of CO₂ insertion into the Zn-C bond of a macrocyclic di-zinc–phenyl complex, [LZn₂Ph₂]. DFT calculations (ωb97xd/6-31G(d)) predicted an energy barrier of +19.7 kcal/mol for the first CO₂ insertion. nih.gov The transition state analysis revealed that the insertion occurs at a single metal center, with NBO analysis confirming a significant interaction between the Zn-C bond and the incoming carbon atom of the CO₂ molecule. nih.gov

In the context of addition reactions to carbonyls, computational models have also provided key insights. For the arylation of benzaldehyde (B42025), a reaction catalyzed by 2-piperidino-1,1,2-triphenylethanol, the phenyl transfer was modeled at the PM3(tm) level. ursa.cat This semi-empirical method was used to analyze the tricyclic transition state structures, correctly predicting the stereochemical outcome and suggesting that a phenylzinc-based catalyst (ONZn-Ph) should be more selective than an ethylzinc-based one (ONZn-Et). ursa.cat Such studies are vital for understanding how catalysts mediate reactions and for designing more efficient catalytic systems.

Table 2: Calculated Energy Barriers for Reactions Involving Organozinc Reagents

| Reaction | Catalyst/System | Calculated Barrier (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| CO₂ Insertion | [LZn₂Ph₂] | +19.7 | DFT (ωb97xd) | nih.gov |

| CO₂ Insertion | [LZn₂(C₆F₅)₂] | +26.0 | DFT (ωb97xd) | nih.gov |

| Phenyl Transfer | 2-Piperidino-1,1,2-triphenylethanol/Ph₂Zn | Not explicitly stated, but TS modeled | PM3(tm) | ursa.cat |

One of the most powerful applications of computational chemistry in this field is the prediction and rationalization of reaction selectivity. Theoretical studies have successfully modeled the factors controlling both regioselectivity (e.g., 1,2- vs. 1,4-addition) and stereoselectivity (the formation of one enantiomer over another).

For instance, in the asymmetric addition of dialkylzinc reagents to enals, quantum chemical methods were used to study the competition between 1,2- and 1,4-addition pathways. The calculations, performed at a high level of theory (LPNO-CEPA/1), indicated that regioselectivity can be traced back to changes in π-conjugation within the substrate. researchgate.net Furthermore, these studies highlighted the importance of bulky ligands for achieving high stereoselectivity, as they create sterically less hindered transition states for the favored pathway. researchgate.net

The stereoselectivity of the β-amino alcohol-promoted addition of dialkylzincs to aldehydes has been modeled using a Q2MM force field. acs.org This approach allowed for the rapid evaluation of thousands of transition state conformations, leading to the identification of the specific pathway that forms the major enantiomer. The study also investigated pathways leading to the minor enantiomer, providing crucial insights into the origins of moderate enantioselectivity in some systems and offering a basis for the rational design of improved ligands. acs.org In the copper-catalyzed asymmetric 1,4-addition of this compound to cyclohexenone, DFT studies have been suggested to explain how solvent effects can alter the structure of stereodetermining transition states, thereby influencing the enantiomeric excess of the product. researchgate.net

Theoretical Insights into Ligand-Catalyst-Substrate Interactions in this compound Chemistry

The outcome of many this compound reactions, especially catalytic ones, is dictated by subtle interactions between the this compound reagent, the catalyst, any associated ligands, and the substrate. Theoretical methods provide a lens to visualize and quantify these critical interactions.

Computational studies have shown that the electronic properties of ligands directly impact the reactivity of the zinc center. As mentioned earlier, DFT calculations on a di-zinc complex demonstrated that electron-withdrawing substituents on an ancillary aryl ligand weaken the Zn-C bond, increasing the activation barrier for CO₂ insertion. nih.gov This illustrates a direct electronic perturbation of the reactive center by the ligand.

In asymmetric catalysis, the role of chiral ligands is paramount. Theoretical modeling helps to explain how these ligands transmit stereochemical information. For the addition of organozinc reagents to aldehydes, DFT and other methods have been used to model the transition states involving chiral amino alcohol ligands. These models show how the ligand, the zinc atoms (often a bimetallic active species is proposed), and the aldehyde assemble into a well-defined transition state structure. researchgate.netacs.org The steric and electronic interactions within this assembly, such as non-bonding repulsions or hydrogen bonds, destabilize the transition state leading to the minor product, thereby favoring the formation of the major enantiomer. uu.nlresearchgate.net For example, in the addition of diethylzinc (B1219324) to benzaldehyde catalyzed by proline-derived ligands, theoretical models were used to investigate the role of catalyst aggregation (dimer formation), revealing that complex scenarios, including the participation of heterochiral dimers, can influence the reaction's outcome.

Applications of Advanced Computational Methods in Organozinc Research

The study of this compound and other organozinc compounds has benefited immensely from a diverse toolbox of computational methods. researchgate.netresearchgate.net These methods vary in their accuracy, computational cost, and applicability to different chemical problems.

Density Functional Theory (DFT) is the most widely used method in modern organometallic research. researchgate.netresearchgate.net Functionals like B3LYP, PBE0, and ωb97xd are frequently employed to calculate geometries, reaction energies, and activation barriers for systems involving this compound. nih.govresearchgate.netuantwerpen.be DFT provides a good balance of accuracy and computational efficiency, making it suitable for studying entire catalytic cycles. researchgate.netuva.es

Ab initio methods , such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, offer higher accuracy than DFT but at a significantly greater computational cost. researchgate.net They are often used to benchmark DFT results for smaller model systems or for particularly challenging electronic structures. High-level methods like LPNO-CEPA/1 (a local coupled-cluster method) have been used to obtain reliable reaction barriers in organozinc additions. researchgate.net

Semi-empirical methods , such as PM3 or AM1, are computationally much faster and can be used for very large systems or for preliminary explorations of potential energy surfaces. ursa.catacs.orgacs.org While less accurate than DFT or ab initio methods, they can provide valuable qualitative insights, as seen in the modeling of transition states for phenyl transfer to aldehydes. ursa.cat

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for studying reactions in complex environments, such as in enzymatic catalysis or with explicit solvation. numberanalytics.comdntb.gov.uacardiff.ac.ukrsc.org In a QM/MM approach, the chemically active core of the system (e.g., the this compound, substrate, and catalyst active site) is treated with a high-level quantum mechanics method, while the surrounding environment (e.g., the rest of the protein or solvent molecules) is treated with a classical molecular mechanics force field. nih.govacs.org This allows for the inclusion of environmental effects on the reaction energetics and mechanism at a manageable computational cost. cardiff.ac.uk These advanced methods are pushing the boundaries of what can be modeled, providing ever more detailed and accurate pictures of organozinc reactivity. researchgate.netamazon.com

Advanced Research Applications and Future Perspectives for Diphenylzinc

Rational Design and Optimization of Catalytic Systems

The rational design of catalytic systems is crucial for developing highly efficient and selective chemical reactions. Diphenylzinc plays a significant role as both a reagent and a component in the design of sophisticated catalytic systems, particularly for asymmetric synthesis.

Researchers have focused on designing chiral ligands that, in combination with a metal precursor and an organozinc reagent like this compound, can form a highly effective chiral catalyst. For instance, a catalyst generated from a dihydroxy bis(sulfonamide) ligand and titanium tetraisopropoxide has been used for the highly enantioselective addition of phenyl groups from this compound to ketones. organic-chemistry.org This system provides good to excellent enantioselectivity across a range of substrates, demonstrating a significant advancement over previous methods that often required additives or were less effective for less reactive ketones. organic-chemistry.org

The optimization of these catalytic systems involves fine-tuning various parameters, including the solvent, temperature, and the stoichiometry of the components. Studies have shown that the choice of solvent can significantly impact enantioselectivity; for example, in certain H₈-BINOL catalyzed reactions involving this compound, THF was identified as the optimal solvent. acs.org Furthermore, the Lewis acidity of diarylzinc reagents, including this compound, influences reaction rates in cross-coupling reactions, an observation that aids in catalyst optimization. manchester.ac.uk

Mechanistic understanding is paramount for the rational design of new catalysts. Investigations into catalytic cycles, such as those involving chiral proline-based ligands in the alkylation of aldehydes, provide insights that enable the deliberate design of novel and more efficient autocatalytic processes. researchgate.net Future research will likely focus on developing catalytic systems that can operate under milder conditions and with lower catalyst loadings, further expanding the utility of this compound in complex chemical transformations. colab.ws

Table 1: Examples of Catalytic Systems Involving this compound

| Catalyst System Components | Reaction Type | Substrate Example | Key Finding | Reference |

| Dihydroxy bis(sulfonamide) ligand / Ti(O-iPr)₄ / Ph₂Zn | Asymmetric Phenylation | Ketones (e.g., Acetophenone) | High enantioselectivity (up to 96% ee) for chiral tertiary alcohols. | organic-chemistry.orgnih.gov |

| (-)-MIB / Ph₂Zn | Asymmetric Phenylation | Aldehydes (e.g., 4-Chlorobenzaldehyde) | Development of a practical one-pot procedure from aryl bromides. | nih.gov |

| (S)-H₈-BINOL / Ph₂Zn | Asymmetric Phenylation | Aldehydes | High enantioselectivity in THF solvent. | acs.org |

| Ni(acac)₂ / Ph₂Zn | Carbozincation | Disubstituted Alkynes | Phenyl group addition to alkynes was successfully achieved. | colab.ws |

Development of Novel Synthetic Methodologies Employing this compound

This compound is a key reagent in the development of new synthetic methods for forming carbon-carbon and carbon-heteroatom bonds. Its moderate reactivity, compared to more aggressive organometallic reagents like organolithiums or Grignards, often imparts greater functional group tolerance. slideshare.net

One of the most prominent applications of this compound is in Negishi cross-coupling reactions , where it serves as a reactive coupling partner to form new C-C bonds. fishersci.comthermofisher.com Recent advancements have focused on developing iron-catalyzed cross-coupling protocols that are more environmentally benign and cost-effective than traditional palladium-catalyzed systems. manchester.ac.uk These methods have been successfully applied to the cross-coupling of benzylic, primary, secondary, and tertiary alkyl halides with this compound, showcasing broad applicability. manchester.ac.uk

This compound is also employed in asymmetric addition reactions to carbonyls and nitrones. The addition of this compound to nitrones, for example, can be achieved with high stereoselectivity using chiral auxiliaries, yielding optically pure hydroxylamines, which are valuable synthetic intermediates. unizar.es Tandem reactions, which combine multiple bond-forming events in a single operation, represent another area of innovation. This compound has been used in tandem sequences, such as the nickel-catalyzed cyclization/carboxylation of dienes, to rapidly build molecular complexity. rsc.org

Furthermore, this compound is used to prepare other valuable organometallic compounds. It can transmetalate with copper, silver, and gold salts to generate the corresponding arylmetal reagents, which have their own unique applications in synthesis. fishersci.com The development of one-pot procedures that generate the arylzinc reagent from an aryl bromide and use it in a subsequent enantioselective addition reaction highlights the ongoing efforts to make these methodologies more practical and scalable. nih.gov

Potential Contributions of this compound to Advanced Materials and Polymer Science

The unique properties of this compound make it a valuable tool in the synthesis of advanced polymers and materials. Its role as an initiator or catalyst in polymerization reactions allows for the production of polymers with specific properties and microstructures.

In polymer science , this compound has been extensively studied as a catalyst or initiator for the ring-opening polymerization of various monomers. It is notably used, often in conjunction with a co-catalyst like water or a ketone, for the polymerization of epoxides such as propylene (B89431) oxide. fishersci.comthermofisher.comacs.orgresearchgate.netresearchgate.net The ratio of the co-catalyst to this compound is a critical parameter that influences the catalytic activity and the properties of the resulting polymer. researchgate.netresearchgate.net For instance, in propylene oxide polymerization, a 1:1 molar ratio of water to this compound often yields the maximum catalyst activity. researchgate.net The polymers produced can exhibit specific tacticities (stereochemical arrangements), which in turn dictate their physical properties like crystallinity and melting point. acs.org

This compound has also been investigated in the polymerization of other monomers, including styrene. tandfonline.com When used with metallocene co-catalysts like bis(indenyl)zirconium dichloride, it can produce polystyrene with varying degrees of syndiotacticity. tandfonline.com More recently, a significant advancement has been the use of this compound as a chain transfer agent in Living Coordinative Chain Transfer Polymerization (LCCTP). nist.gov This methodology allows for the synthesis of phenyl-terminated polyolefins with tunable molecular weights and narrow molecular weight distributions, which is a powerful technique for creating well-defined functional polymer materials. nist.gov

Beyond polymerization, organozinc compounds are being explored for their potential in creating conductive polymers and semiconductors . chemicalbull.com The incorporation of zinc-containing moieties into polymer backbones can be used to tune the electronic and optoelectronic properties of materials for various applications. chemicalbull.com this compound is also used to synthesize block copolymers, such as poly(ε-caprolactone)-b-poly(l-lactide) (PCL-b-PLA), which are of interest for biomedical applications due to their biodegradability. researchgate.net

Table 2: this compound in Polymer Synthesis

| Polymerization Type | Monomer | Co-catalyst / System | Key Feature of Resulting Polymer | Reference |

| Ring-Opening Polymerization | Propylene Oxide | Water or Ketones (e.g., Acetone, Butanone) | Head-to-tail arrangement; tacticity influenced by catalyst ratio. | fishersci.comacs.orgresearchgate.netresearchgate.netresearchgate.net |

| Coordinative Polymerization | Styrene | Bis(indenyl)zirconium dichloride / MAO | Predominantly atactic with a syndiotactic fraction. | tandfonline.com |

| Living Coordinative Chain Transfer Polymerization (LCCTP) | α-Olefins (e.g., Propene, 1-Hexene) | Hf pre-initiator / Borate co-initiator | Phenyl-terminated polyolefins with tunable molecular weight and narrow distribution (Đ ≤ 1.1). | nist.gov |

| Sequential Block Copolymerization | ε-Caprolactone (CL) and L-Lactide (L-LA) | None (initiator) | Well-controlled PCL-b-PLA block copolymers with narrow molecular weight distribution. | researchgate.net |

Integration of this compound Chemistry within Sustainable and Green Chemical Processes

The principles of green chemistry—which aim to design chemical products and processes that reduce or eliminate the use of hazardous substances—are increasingly influencing synthetic chemistry. This compound and related organozinc chemistry are being integrated into more sustainable practices.

A key advantage of organozinc reagents is their lower reactivity and higher functional group tolerance compared to Grignard or organolithium reagents, which can reduce the need for protecting groups and shorten synthetic sequences, thereby improving atom economy. slideshare.net Furthermore, zinc is a relatively low-cost, abundant, and environmentally benign metal, making it an attractive choice for developing sustainable catalytic systems. manchester.ac.uk

Research efforts are focused on developing synthetic methods that operate in greener solvents. While many reactions with this compound use traditional organic solvents like THF or toluene (B28343), there is a push towards using water where possible. fishersci.comlibretexts.org For instance, Barbier-type reactions, which are one-pot syntheses involving organozinc intermediates, can often be conducted in water. libretexts.org Other innovative approaches include mechanochemistry, or solid-state reactions, which can significantly reduce or eliminate the need for solvents. A comparative study showed that a novel paramagnetic adduct could be formed in high yield from this compound and TEMPO regardless of whether the reaction was run in solution or via a solvent-free mechanochemical method. acs.orgnih.gov

Process optimization is another avenue for greening chemical synthesis. The development of continuous flow processes for reactions involving organozinc reagents can lead to safer, more efficient, and scalable manufacturing. acs.orgresearchgate.netresearchgate.net Flow chemistry allows for precise control over reaction parameters, which can improve yields and selectivity while minimizing waste. researchgate.net Patents have been filed for greener synthesis methods, such as a process for preparing a 2,2'-dibenzamidodiphenyl disulfide zinc salt that uses water as the solvent and recycles the mother liquor, making the process suitable for green industrial production. google.com

常见问题

Q. What are the standard methods for synthesizing diphenylzinc, and how do experimental conditions influence yield and purity?

this compound is typically synthesized via transmetallation reactions, such as the reaction of phenylmagnesium bromide with zinc chloride. Critical factors include:

- Temperature control : Reactions are often conducted at low temperatures (−78°C to 0°C) to minimize side reactions.

- Solvent choice : Ethereal solvents (e.g., THF) are preferred for their ability to stabilize organozinc intermediates .

- Purification : Sublimation or recrystallization may be required to achieve >99% purity. Commercial this compound solutions (e.g., in hexane) are available but may contain stabilizers affecting reactivity .

Q. How should researchers safely handle this compound in laboratory settings?

this compound is pyrophoric and reacts violently with air/moisture. Safety protocols include:

Q. What spectroscopic techniques are most effective for characterizing this compound and its reaction products?

- ¹H/¹³C NMR : To confirm the absence of residual ligands (e.g., Mg or Li salts).

- X-ray crystallography : For structural elucidation of crystalline derivatives.

- Elemental analysis : To verify Zn and C content. Note: this compound’s air sensitivity necessitates rapid sample preparation under inert conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantioselectivity data during this compound-mediated aldehyde additions?

Discrepancies in enantiomeric excess (ee) often arise from:

- Catalyst preparation : Impurities in chiral ligands (e.g., H8-binol derivatives) can reduce selectivity.

- Solvent effects : Polar solvents like toluene vs. nonpolar hexane alter transition-state stabilization .

- Zinc source : Commercial vs. freshly prepared Ph₂Zn may differ in trace magnesium salts, impacting reactivity . Methodological solution : Replicate experiments using rigorously purified reagents and standardized catalyst loadings.

Q. What strategies optimize this compound’s reactivity in cross-coupling reactions with functionalized substrates?

Challenges include poor compatibility with electrophilic functional groups (e.g., esters). Strategies:

Q. How do competing reaction pathways (e.g., protonolysis vs. nucleophilic addition) influence this compound’s selectivity in ketone functionalization?

Key variables:

- Substrate steric effects : Bulky ketones favor nucleophilic addition over proton transfer.

- Catalytic additives : Chiral bis(sulfonamide) ligands suppress side reactions via chelation control . Experimental design : Kinetic studies (e.g., in situ IR monitoring) and DFT calculations to map transition states .

Q. What methodologies address reproducibility issues in this compound-based catalytic systems?

Reproducibility challenges stem from:

- Moisture contamination : Strict anhydrous techniques (e.g., molecular sieves in solvents).

- Catalyst degradation : Ligands like DAIB (7) require storage under Ar at −20°C. Best practice : Publish detailed experimental procedures, including glovebox humidity levels and reagent lot numbers .

Data Analysis and Interpretation

Q. How should researchers statistically analyze variability in this compound reaction yields across replicate trials?

Q. What frameworks guide the formulation of mechanistic hypotheses for this compound-mediated reactions?

Apply the PICO framework :

Q. How can contradictory literature findings on this compound’s stability in ethereal solvents be reconciled?

Conflicting reports may reflect:

- Solvent purity : Peroxide-free THF vs. aged solvent.

- Concentration effects : Dilute solutions (<0.1 M) are less prone to decomposition.

Recommendation : Validate stability via ¹H NMR over 24-hour periods under controlled conditions .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。